molecular formula C13H11FN2O2 B8337949 3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid

3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid

Cat. No. B8337949
M. Wt: 246.24 g/mol
InChI Key: LEJXPLDUYCZSQX-UHFFFAOYSA-N
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Patent
US09447045B2

Procedure details

The title compound was prepared in 55% yield from 4-fluorobenzylamine and 4-fluoroisonicotinic acid according to the procedure for the preparation of Example 3. NMR (500 MHz, DMSO-d6): δ 13.45 (br s, 1H), 8.11 (s, 1H), 8.03 (br s, 1H), 7.83 (d, 1H, J=5.0 Hz), 7.58 (d, 1H, J=5.0 Hz), 7.36-7.42 (m, 1H), 7.16-7.23 (m, 2H), 7.05-7.11 (m, 1H), 4.60 (s, 2H). [M+H] calc'd for C13H11FN2O2, 247. found 247.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoroisonicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.F[C:11]1([CH:19]=[CH:18][N:17]=[CH:16][CH2:15]1)[C:12]([OH:14])=[O:13]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][C:11]=2[C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
4-fluoroisonicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=O)O)CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC=2C=NC=CC2C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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